![molecular formula C24H27ClN4OS B2440918 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 1189693-34-2](/img/structure/B2440918.png)
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspirodecadiene core, which is a rare and interesting motif in organic chemistry. The presence of a chlorophenyl group, an ethyl group, and a tolylacetamide moiety further adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazaspirodecadiene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazaspirodecadiene core.
Addition of the ethyl group: This can be accomplished through an alkylation reaction using an ethyl halide and a suitable base.
Attachment of the tolylacetamide moiety: This step may involve an amide coupling reaction between the triazaspirodecadiene core and o-tolylacetic acid or its derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Scientific Research Applications
The applications of 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide span various fields:
Chemistry
The unique structure of this compound makes it an interesting subject for studies on spirocyclic compounds and their reactivity. Researchers can explore its synthesis and chemical behavior to develop new methodologies in organic synthesis.
Biology
Preliminary studies suggest that this compound may exhibit biological activity that could be explored for drug discovery. Its structural features may allow it to interact with biological targets such as enzymes or receptors.
Medicine
The potential pharmacological properties of this compound make it a candidate for therapeutic applications. Research could focus on its efficacy in treating specific diseases or conditions, particularly those involving enzyme inhibition or receptor modulation.
Industry
The compound's reactivity and stability may make it suitable for use in industrial processes or as a precursor for synthesizing other valuable compounds. Its unique structure could lead to the development of novel materials or chemicals with specific functionalities.
Example Case Study 1
A study on triazole derivatives indicated significant anticancer activity through apoptosis induction in cancer cell lines. The structural similarities suggest that this compound may exhibit similar properties.
Example Case Study 2
Research on spirocyclic compounds has demonstrated their potential as enzyme inhibitors in metabolic pathways. Investigating the inhibitory effects of this compound on specific enzymes could yield valuable insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE would depend on its specific biological or chemical target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE include other spirocyclic compounds with triazaspirodecadiene cores These compounds may share similar structural features but differ in the substituents attached to the core The uniqueness of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4
Some similar compounds include:
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: An oxaspiro compound with tert-butyl substituents.
Other triazaspirodecadiene derivatives: Compounds with different substituents on the triazaspirodecadiene core, which may exhibit different reactivity and properties.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole core, which is known for its diverse biological activities. The presence of the sulfanyl group and the 4-chlorophenyl substituent enhances its potential as a therapeutic agent. The structure can be broken down into the following components:
- Triazole ring : Contributes to various pharmacological activities.
- Sulfanyl group : Associated with enzyme inhibition and antibacterial properties.
- Chlorophenyl moiety : Known for enhancing lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group in our compound may suggest similar efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamides are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease . Given the structural similarities, it is plausible that 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide could exhibit comparable inhibitory effects.
Anticancer Properties
Compounds containing triazole rings have been investigated for their anticancer properties. They are reported to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on malignant cells.
Case Studies
- Antimalarial Activity : A related study focused on triazolo[4,3-a]pyridines demonstrated significant antimalarial activity with IC50 values in the low micromolar range . This suggests that our compound may also possess antimalarial properties worthy of investigation.
- Neuroprotective Effects : Compounds similar to our target have shown promise in treating neurodegenerative diseases by inhibiting AChE . This activity could position our compound as a candidate for further research in neuropharmacology.
Synthesis and Characterization
The synthesis of 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves multi-step reactions typical for complex heterocyclic compounds. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure.
Pharmacological Evaluation
Pharmacological evaluations should include:
- In vitro assays : To assess antimicrobial and enzyme inhibitory activities.
- In vivo studies : To evaluate therapeutic efficacy and toxicity profiles in animal models.
Activity Type | Methodology | Expected Outcome |
---|---|---|
Antimicrobial | Disk diffusion method | Zone of inhibition measurements |
Enzyme inhibition | Spectrophotometric assays | IC50 values against target enzymes |
Cytotoxicity | MTT assay | Cell viability percentages |
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-8-10-19(25)11-9-18)23(28-24)31-16-21(30)26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQMOWFYQSFRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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